molecular formula C20H20N2O4S2 B4316451 METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE

METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE

Cat. No.: B4316451
M. Wt: 416.5 g/mol
InChI Key: RXBFNJOIGJBWKP-UHFFFAOYSA-N
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Description

Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate is a complex organic compound that features a benzoxazole ring, a thioacetyl group, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioacetylated benzoxazole derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole ring and thioacetyl group. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]-S-benzylcysteinate is unique due to the presence of the cysteine derivative, which imparts additional biological activity and potential therapeutic applications. The combination of the benzoxazole ring and the thioacetyl group also contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-25-19(24)16(12-27-11-14-7-3-2-4-8-14)21-18(23)13-28-20-22-15-9-5-6-10-17(15)26-20/h2-10,16H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFNJOIGJBWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE

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